molecular formula C11H12N2O B13597876 2-Amino-2-(quinolin-4-yl)ethan-1-ol

2-Amino-2-(quinolin-4-yl)ethan-1-ol

Cat. No.: B13597876
M. Wt: 188.23 g/mol
InChI Key: HPWXTBTUEOHWIY-UHFFFAOYSA-N
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Description

2-Amino-2-(quinolin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C11H12N2O It is known for its unique structure, which includes both an amino group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(quinolin-4-yl)ethan-1-ol typically involves the reaction of quinoline derivatives with amino alcohols. One common method is the reaction of 4-chloroquinoline with 2-aminoethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(quinolin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, imine derivatives, dihydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

2-Amino-2-(quinolin-4-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(quinolin-4-yl)ethan-1-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and quinoline groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(quinolin-4-yl)ethan-1-ol is unique due to the presence of both an amino group and a quinoline moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-amino-2-quinolin-4-ylethanol

InChI

InChI=1S/C11H12N2O/c12-10(7-14)8-5-6-13-11-4-2-1-3-9(8)11/h1-6,10,14H,7,12H2

InChI Key

HPWXTBTUEOHWIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(CO)N

Origin of Product

United States

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